molecular formula C17H10O3 B13687034 2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione

2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13687034
M. Wt: 262.26 g/mol
InChI Key: ITZAIGKXOAHYIW-UHFFFAOYSA-N
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Description

2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with an indene-1,3-dione moiety, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . This method provides good yields and is metal-free, making it an environmentally friendly option. Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . This method is highly efficient and provides excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions to introduce different functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups into the molecule.

Scientific Research Applications

2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications due to its unique structure and biological activities .

Mechanism of Action

The mechanism of action of 2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as benzofuran derivatives and indene-1,3-dione derivatives .

The uniqueness of this compound lies in its combined structure, which imparts unique properties and activities not found in the individual benzofuran or indene-1,3-dione derivatives.

Properties

Molecular Formula

C17H10O3

Molecular Weight

262.26 g/mol

IUPAC Name

2-(1-benzofuran-3-yl)indene-1,3-dione

InChI

InChI=1S/C17H10O3/c18-16-11-6-1-2-7-12(11)17(19)15(16)13-9-20-14-8-4-3-5-10(13)14/h1-9,15H

InChI Key

ITZAIGKXOAHYIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=COC4=CC=CC=C43

Origin of Product

United States

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